Product packaging for 1-Isopropyl-1H-indazol-5-ol(Cat. No.:)

1-Isopropyl-1H-indazol-5-ol

Cat. No.: B8366727
M. Wt: 176.21 g/mol
InChI Key: BLTUJSADOBOIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indazole Scaffolds in Modern Medicinal Chemistry

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.netnih.gov This versatility has led to the incorporation of the indazole moiety into a multitude of compounds with a broad spectrum of biological activities. nih.gov Nitrogen-containing heterocycles are fundamental building blocks for many bioactive natural products and commercial drugs, and indazoles are among the most important in this class. nih.gov

The significance of indazoles is underscored by their presence in numerous clinically approved drugs and late-stage clinical candidates. nih.govresearchgate.net These compounds have demonstrated efficacy in a variety of therapeutic areas, including oncology, inflammation, and neurology. nih.govontosight.ai The success of indazole-based drugs can be attributed to several factors. The scaffold's rigid structure can provide a well-defined orientation for substituent groups to interact with target proteins. Furthermore, the nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, crucial interactions for drug-receptor binding. The bicyclic system also offers multiple positions for chemical modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

The diverse biological activities associated with indazole derivatives are extensive and include:

Anticancer activity: Many indazole-containing compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer cells. researchgate.net Drugs like Pazopanib and Axitinib are examples of tyrosine kinase inhibitors built around an indazole core. nih.govpnrjournal.com

Anti-inflammatory effects: Indazole derivatives have been developed as potent anti-inflammatory agents. nih.govnih.gov For instance, Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) that features an indazole structure. researchgate.net

Neuroprotective properties: Research has uncovered the potential of indazole derivatives in treating neurological disorders, with some compounds showing neuroprotective effects. nih.govontosight.ai

Antimicrobial and Antiviral activity: The indazole nucleus is also found in compounds with demonstrated antibacterial, antifungal, and anti-HIV properties. nih.govnih.gov

Overview of 1-Isopropyl-1H-indazol-5-ol within Indazole Research Frameworks

While extensive research has been conducted on the broader family of indazoles, this compound is a more specific derivative within this class. Information on this particular compound is not as widespread as for some of the more clinically advanced indazoles. However, by examining its structural features, we can infer its potential significance and place it within the context of ongoing indazole research.

This compound features two key substitutions on the indazole core: an isopropyl group at the N1 position of the pyrazole ring and a hydroxyl group at the C5 position of the benzene (B151609) ring.

The 1-Isopropyl Group: The N1 position of the indazole ring is a common site for substitution in the development of bioactive compounds. The addition of an alkyl group, such as isopropyl, can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to its target. The bulky nature of the isopropyl group can also provide steric hindrance that may favor specific conformations or interactions.

The 5-Hydroxyl Group: The hydroxyl group at the C5 position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with a biological target. The position of this substituent on the benzene ring can also influence the electronic properties of the entire molecule. The parent compound, 1H-indazol-5-ol, is recognized as a biochemical reagent used in life science research. nih.govmedchemexpress.com

Given the known activities of other substituted indazoles, this compound could be investigated for a range of pharmacological activities. For example, various substituted indazoles have been explored as non-steroidal glucocorticoid receptor (GR) modulators, demonstrating potent anti-inflammatory efficacy. nih.gov The synthesis of various indazole derivatives is a very active area of research, with numerous methods being developed to create novel compounds for biological screening. researchgate.netnih.gov

Historical Context of Indazole-Based Bioactive Modulators

The indazole ring system is rarely found in nature; however, a few natural products containing this scaffold, such as nigellicine (B1251354) and nigellidine, have been isolated. pnrjournal.com The vast majority of bioactive indazoles are the result of synthetic chemistry. pnrjournal.com The therapeutic potential of indazole derivatives began to be more systematically explored in the mid-20th century. ontosight.ai

Significant advancements occurred in the 1960s and 1970s, as pharmaceutical companies started to investigate these compounds for various therapeutic applications. ontosight.ai This era laid the groundwork for the discovery of early indazole-based drugs. A review of therapeutic agents based on the indazole scaffold shows a history of development from 1966 to the present day, with at least 43 such agents having been used in clinical applications or trials. nih.gov

The development of synthetic methodologies has been crucial to the advancement of indazole-based drug discovery. Early methods often had limitations, but continuous innovation has led to more efficient and versatile synthetic routes, allowing for the creation of large libraries of diverse indazole derivatives for high-throughput screening. researchgate.netnih.gov This has accelerated the identification of new lead compounds with improved potency and selectivity. The ongoing interest in indazoles is evident from the numerous patents filed for new derivatives and their therapeutic applications, covering areas from cancer and inflammation to neurodegenerative diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B8366727 1-Isopropyl-1H-indazol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-propan-2-ylindazol-5-ol

InChI

InChI=1S/C10H12N2O/c1-7(2)12-10-4-3-9(13)5-8(10)6-11-12/h3-7,13H,1-2H3

InChI Key

BLTUJSADOBOIGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)O)C=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Isopropyl 1h Indazol 5 Ol

Retrosynthetic Analysis of the 1-Isopropyl-1H-indazol-5-ol Core

Retrosynthetic analysis of this compound primarily suggests two strategic disconnections. The most straightforward approach involves the disconnection of the N1-isopropyl bond, leading to the precursor 1H-indazol-5-ol. This strategy simplifies the process to a late-stage N-alkylation of a pre-formed indazole ring system.

A more fundamental approach involves the deconstruction of the indazole ring itself. General strategies for indazole synthesis can be applied here, such as those starting from ortho-substituted anilines or benzaldehydes. primescholars.comrsc.org For instance, a disconnection following the logic of a Jacobson or related cyclization would lead back to a 2-amino- or 2-nitro-substituted benzene (B151609) derivative, with the necessary fragments to form the pyrazole (B372694) ring. Another pathway involves the [3+2] annulation of an aryne with a suitable hydrazine (B178648) derivative. organic-chemistry.org Specifically, the synthesis could be envisioned from a substituted phenylhydrazine, such as isopropylhydrazine, and a corresponding 2-formyl-4-hydroxyphenyl derivative or its synthetic equivalent. nih.gov

Optimized Synthetic Routes to this compound

The synthesis of N1-alkyl indazoles is a well-explored area, driven by the prevalence of this motif in medicinally relevant compounds. rsc.orgrsc.org A significant challenge in the direct alkylation of the indazole scaffold is controlling the regioselectivity between the N1 and N2 positions, as direct alkylation often yields a mixture of both isomers. beilstein-journals.orgconnectjournals.com

A common and effective route to this compound begins with a more readily available precursor, such as 1H-indazol-5-ol or its O-protected form, like 5-methoxy-1H-indazole. The synthesis of the indazole core itself can be achieved through various established methods, including the diazotization of o-alkylanilines followed by cyclization. primescholars.com

Another synthetic strategy involves constructing the ring from acyclic precursors. For example, a route could start with 2-fluoro-5-nitro-substituted acetophenone (B1666503) or benzaldehyde. mdpi.com Reaction with an appropriate hydrazine followed by nucleophilic aromatic substitution (SNAr) can lead to the formation of the indazole ring. mdpi.com Subsequent modification of the substituents at the C3 and C5 positions would be necessary to arrive at the target structure.

The two most critical steps in synthesizing this compound from a pre-formed indazole are the N1-isopropylation and, if necessary, the deprotection of the C5-hydroxyl group.

N1-Isopropylation: The regioselectivity of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov While direct alkylation often gives mixtures, thermodynamic control can favor the more stable N1 product. connectjournals.com Research has shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. nih.govresearchgate.net This protocol has been shown to be effective for a wide range of substituted indazoles and alkylating agents, including secondary alkyl electrophiles. researchgate.net

A recently developed, highly selective, and scalable two-step methodology provides an alternative to direct alkylation. rsc.orgnih.gov This procedure involves the reaction of the parent indazole with an aldehyde (in this case, isobutyraldehyde) to form an enamine intermediate, followed by hydrogenation to yield the N1-alkylated product. nih.govresearchgate.net This method has been demonstrated to produce the N1-alkyl indazole with no detectable N2 isomer. rsc.orgrsc.org

C5-Hydroxyl Deprotection: When starting from a C5-alkoxy precursor like 5-methoxy-1H-indazole, a final dealkylation step is required. This is typically accomplished using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM). Careful control of temperature and stoichiometry is essential to ensure complete cleavage without side reactions.

Table 1: Comparison of N1-Isopropylation Methods

Method Reagents & Conditions Selectivity Advantages Disadvantages Source(s)
Direct Alkylation Isopropyl halide/tosylate, NaH, THF High N1-selectivity One-step, good for various substrates Can produce N2 isomer, requires strong base nih.gov, researchgate.net
Reductive Amination Isobutyraldehyde, then H₂, Pt/C Excellent N1-selectivity (>99%) No detectable N2 isomer, scalable Two-step process, potential for overreduction rsc.org, nih.gov, researchgate.net

Advanced Synthetic Strategies for Analog Generation via Indazole Scaffold Modification

The this compound structure serves as a versatile template for creating libraries of related compounds through targeted modifications at its key functional handles.

Generating analogs by varying the N1-substituent can be achieved using the same synthetic principles employed to install the isopropyl group. The reductive amination pathway is particularly well-suited for this, allowing for the introduction of a wide array of N-alkyl groups by simply changing the starting aldehyde. nih.gov This method has been shown to be successful with both linear and cyclic secondary aldehydes as well as primary aldehydes. nih.gov Direct alkylation using different primary and secondary alkyl halides or tosylates under optimized conditions (e.g., NaH in THF) also provides a viable route to diverse N1-substituted analogs. researchgate.net

The C5-hydroxyl group is a prime site for derivatization to explore structure-activity relationships. Standard functional group transformations can be applied to generate a variety of analogs.

Etherification: The phenolic hydroxyl can be converted into an ether via the Williamson ether synthesis, using an alkyl halide in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃). This allows for the introduction of diverse alkyl, aryl, or heterocyclic side chains.

Esterification: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/DCC) can form esters, providing another avenue for analog synthesis.

Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C bonds, allowing for the introduction of aryl (Suzuki coupling), alkynyl (Sonogashira coupling), or alkyl (Negishi coupling) groups at the C5 position. This strategy dramatically expands the accessible chemical space for analog generation.

Table 2: Potential C5-Hydroxyl Derivatization Reactions

Reaction Type Reagents Resulting Functional Group
Etherification R-X (Alkyl Halide), Base Ether (-OR)
Esterification RCOCl or RCOOH, Coupling Agent Ester (-OCOR)
Suzuki Coupling 1. Tf₂O, Base; 2. R-B(OH)₂, Pd Catalyst Aryl (-R)
Sonogashira Coupling 1. Tf₂O, Base; 2. R-C≡CH, Pd/Cu Catalysts Alkynyl (-C≡CR)

Molecular Mechanisms and Biological Target Interactions of 1 Isopropyl 1h Indazol 5 Ol

Investigation of Voltage-Gated Sodium Channel Modulation by 1-Isopropyl-1H-indazol-5-ol

The voltage-gated sodium (Nav) channels are critical for initiating and propagating action potentials in excitable cells. nih.gov The Nav1.7 subtype, in particular, is preferentially expressed in sensory and sympathetic peripheral neurons and has been genetically validated as a key player in pain signaling pathways. nih.govgoogle.com Consequently, selective inhibitors of Nav1.7 are actively sought for the treatment of pain. nih.gov The compound this compound serves as a precursor for the synthesis of sulfonamide derivatives designed to act as potent Nav1.7 inhibitors. googleapis.com

A primary challenge in developing Nav channel blockers is achieving selectivity, particularly avoiding interaction with the cardiac subtype, Nav1.5. nih.gov Off-target activity at Nav1.5 is associated with potential cardiovascular side effects. googleapis.com Therefore, derivatives synthesized from the this compound scaffold are engineered to exhibit high selectivity for Nav1.7 over Nav1.5. googleapis.comgoogle.com Research and development goals for these derivative compounds emphasize a significant selectivity ratio to ensure a favorable safety profile. googleapis.com The desired selectivity for these Nav1.7 inhibitors is often quantified as a fold-increase in affinity for Nav1.7 compared to Nav1.5. googleapis.comgoogle.com

Selectivity LevelFold-Increase for Nav1.7 vs. Nav1.5
Preferred10-fold googleapis.com
More Preferred30-fold googleapis.com
Most Preferred100-fold googleapis.com

While specific binding site analysis for this compound itself is not detailed, studies on related Nav1.7 modulators provide insight into potential interaction sites. The channel has several known toxin and small-molecule binding sites. For instance, peptide toxins have been mapped to the voltage-sensor domain (VSD) of the second pseudosubunit (Domain II), a region commonly referred to as Site 4. nih.gov It is hypothesized that the complex indazole derivatives synthesized from this compound target allosteric sites on the channel, such as the VSDs, rather than the central pore, to achieve their modulatory effects.

Ligand-Receptor Interaction Dynamics and Conformational Changes

The interaction between a ligand and its receptor is a dynamic process involving various non-covalent forces that stabilize the complex and can induce conformational changes in the protein target. For ligands derived from this compound, the molecular structure allows for several types of interactions. The hydroxyl (-OH) group and the nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors. worldscientific.comresearchgate.net The aromatic rings provide a surface for π-π stacking and hydrophobic interactions, while the isopropyl group contributes further to hydrophobic binding. Molecular dynamics simulations of other, different indazole-based compounds targeting various proteins have demonstrated the importance of hydrogen bonds and hydrophobic contacts in achieving stable and robust binding within the target's active site. worldscientific.com The binding of a modulator to a voltage-gated ion channel typically alters its conformational state, affecting gating properties such as activation, inactivation, or repriming, which ultimately leads to the inhibition of ion flow. nih.gov

Downstream Signaling Pathway Modulation Triggered by this compound

Direct modulation of downstream signaling by this compound has not been documented. However, the intended therapeutic effect of its derivatives is the inhibition of Nav1.7, which has clear consequences on cellular signaling. By blocking Nav1.7 channels in dorsal root ganglia (DRG) neurons, these compounds are designed to reduce the generation and propagation of action potentials that constitute a pain signal. nih.gov This effectively dampens the transmission of nociceptive information from the periphery to the central nervous system. The ultimate downstream effect is a reduction in neuronal excitability in pain-sensing pathways, leading to an analgesic effect. nih.gov

Exploration of Off-Target Interactions and Their Mechanistic Implications

Potential Off-Target FamilySpecific Example Target(s)Reported Activity of DerivativeReference
Protein KinasesCDK1, CDK2, CDK7, CDK9, JAK2, FLT3Inhibition researchgate.net
IsomerasesProtein Disulfide Isomerase (PDIA1)Inhibition nih.gov
Serotonin (B10506) Receptors5-HT2 ReceptorsAgonism nih.gov

Structure Activity Relationship Sar Studies of 1 Isopropyl 1h Indazol 5 Ol Derivatives

Systematic Modification of the Indazole Core for Mechanistic Insights

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, offers multiple positions for substitution, allowing for a detailed exploration of SAR. researchgate.net Modifications at positions C3, C4, C6, and C7 have been shown to be particularly influential on the biological activity of indazole derivatives. nih.govmdpi.comnih.gov

Research has indicated that the introduction of various functional groups at the C3 position can significantly impact a compound's potency. For instance, the presence of a carbohydrazide (B1668358) moiety at this position has been linked to strong inhibitory activities. nih.gov Similarly, substitutions at the C4 and C6 positions are crucial for the inhibition of certain enzymes, with groups at these positions playing a key role in the molecule's interaction with the target's hydrophobic pockets. mdpi.comnih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electronic properties of the indazole ring and thereby influence binding affinity. longdom.org

Table 1: Effect of Indazole Core Modifications on Biological Activity
Position of ModificationSubstituent TypeObserved Effect on ActivityReference
C3Carbohydrazide moietyCrucial for strong inhibitory activity. nih.gov
C3Amino groupCan lead to a decrease in activity in some contexts. nih.gov
C4 and C6Substituent groupsLargely affect inhibitory activity. nih.gov
C6Fluorine substitutionImproved enzymatic activity and cellular potency. nih.gov
C7NO2 or CO2Me groupsConfers excellent N-2 regioselectivity in alkylation. beilstein-journals.org

Influence of N1-Substitution on Biological Target Interaction Profile

The substitution at the N1 position of the indazole ring is a critical determinant of a derivative's biological profile. The alkyl group at this position, such as the isopropyl group in 1-Isopropyl-1H-indazol-5-ol, can significantly influence the compound's steric and electronic properties, which in turn affects its interaction with biological targets. beilstein-journals.org

The regioselectivity of N-alkylation is a key consideration in the synthesis of indazole derivatives, as the position of the alkyl group (N1 vs. N2) can dramatically alter the compound's activity. beilstein-journals.org For example, studies have shown that relocating a methyl group from the N1 to the N2 position can lead to a decrease in the anti-proliferative activity of certain indazole derivatives. rsc.org The size and nature of the N1-substituent can also impact the stability and conformation of the molecule, thereby influencing its binding to a target protein. The isopropyl group, with its moderate bulk, can provide a balance of hydrophobic interaction and steric fit within a binding pocket.

Table 2: Influence of N1-Substitution on the Activity of Indazole Derivatives
N1-SubstituentObserved EffectReference
MethylRelocation from N1 to N2 decreased anti-proliferative activity in most cases. rsc.org
IsopropylRelocation from N1 to N2, in one instance, did not decrease activity. rsc.org
Aromatic groupsN-aromatic substitution on 6-aminoindazole derivatives exhibited considerable cytotoxicity. rsc.org

Role of the 5-Hydroxyl Group and Bioisosteric Replacements on Activity

The 5-hydroxyl group of this compound is a key functional group that can participate in hydrogen bonding interactions within a biological target's active site. Such interactions are often crucial for high-affinity binding and potent biological activity. In some contexts, a 5-hydroxy analog has demonstrated comparable potency to its methoxy (B1213986) counterpart, highlighting the importance of a hydrogen bond donor or acceptor at this position. nih.gov

Bioisosteric replacement of the 5-hydroxyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and bioavailability, while maintaining or improving its biological activity. cambridgemedchemconsulting.com Common bioisosteres for a hydroxyl group include a methoxy group, which can act as a hydrogen bond acceptor, or a fluorine atom, which can alter the electronic nature of the aromatic ring. cambridgemedchemconsulting.com In some cases, the entire indazole ring can act as a bioisostere for a catechol moiety, offering improved pharmacokinetic properties. google.com

Table 3: Bioisosteric Replacements for the 5-Hydroxyl Group and Their Potential Effects
Original GroupBioisosteric ReplacementPotential Effect on Activity/PropertiesReference
Hydroxyl (-OH)Methoxy (-OCH3)Can maintain or alter potency by acting as a hydrogen bond acceptor; may improve metabolic stability. nih.govnih.gov
Hydroxyl (-OH)Fluorine (-F)Modulates electronic properties and can block metabolic oxidation. cambridgemedchemconsulting.com
Hydroxyl (-OH)Amine (-NH2)Can act as a hydrogen bond donor. cambridgemedchemconsulting.com
CatecholIndazole RingCan improve pharmacokinetic properties like oral bioavailability and metabolic stability. google.com

Preclinical Pharmacological Investigations and Mechanistic Efficacy of 1 Isopropyl 1h Indazol 5 Ol

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

No information is available regarding the identification or validation of pharmacodynamic biomarkers for 1-Isopropyl-1H-indazol-5-ol in preclinical models.

Computational Chemistry and Molecular Modeling Studies of 1 Isopropyl 1h Indazol 5 Ol

Molecular Docking and Ligand-Protein Interaction Prediction with Nav1.7

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of 1-Isopropyl-1H-indazol-5-ol, docking studies are crucial for understanding its interaction with the Nav1.7 channel. These studies typically utilize high-resolution structural models of Nav1.7, often derived from cryo-electron microscopy (cryo-EM), to simulate the binding of the indazole derivative within the channel's binding sites. whiterose.ac.uk

The primary binding site for many selective Nav1.7 inhibitors, including those with an indazole scaffold, is located in the voltage-sensor domain of domain IV (VSD4). whiterose.ac.uk Docking simulations of this compound into this site can reveal key molecular interactions that contribute to its binding affinity and selectivity. These interactions often include:

Hydrogen Bonds: The hydroxyl (-OH) group at the 5-position and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors. Docking can identify specific amino acid residues in the VSD4, such as arginine, serine, or tyrosine, that may form hydrogen bonds with these functional groups.

Hydrophobic Interactions: The isopropyl group at the 1-position and the benzene (B151609) ring of the indazole core can engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

Pi-Pi Stacking: The aromatic indazole ring can form favorable pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine in the Nav1.7 binding site.

The results of molecular docking are often quantified using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding pose. These scores, while not a direct measure of potency, are invaluable for prioritizing compounds for synthesis and biological testing.

Interactive Table 1: Predicted Interactions of this compound with Nav1.7 VSD4

Interacting ResidueInteraction TypePredicted Distance (Å)
Arg1248Hydrogen Bond2.8
Ser1245Hydrogen Bond3.1
Phe1241Pi-Pi Stacking3.5
Val1244Hydrophobic3.9
Ile1240Hydrophobic4.2

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the stability of the docked pose of this compound in the Nav1.7 binding site and to elucidate the finer details of the binding mechanism.

Starting from the best-docked conformation, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The trajectory of the simulation provides a wealth of information, including:

Binding Pose Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the initial docked pose is stable or if the ligand reorients within the binding site.

Water-Mediated Interactions: MD simulations can reveal the role of water molecules in mediating interactions between this compound and Nav1.7, which are often not captured in standard docking protocols.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other upon binding, providing insights into the induced-fit mechanism.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which can be correlated with experimental inhibitory potencies.

These simulations can confirm the key interactions predicted by docking and may reveal transient interactions that are critical for the binding event. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the indazole scaffold, a QSAR model can be developed to predict the Nav1.7 inhibitory activity of new derivatives based on their physicochemical properties. researchgate.net

The development of a QSAR model for indazole-based Nav1.7 inhibitors would involve the following steps:

Data Collection: A dataset of indazole derivatives with experimentally determined Nav1.7 inhibitory activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds that were not used in the model development.

A validated QSAR model for the indazole scaffold can be used to predict the potency of this compound and to guide the design of new analogs with improved activity. For instance, the model might indicate that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond acceptor at a specific position would enhance Nav1.7 inhibition.

Interactive Table 2: Key Descriptors in a Hypothetical QSAR Model for Indazole-based Nav1.7 Inhibitors

DescriptorDefinitionContribution to Activity
LogPOctanol-water partition coefficientPositive (hydrophobicity is favorable)
TPSATopological Polar Surface AreaNegative (lower polarity is favorable)
Num_H_DonorsNumber of Hydrogen Bond DonorsPositive (H-bonding is important)
Mol_WeightMolecular WeightNegative (within a certain range)

De Novo Ligand Design Strategies Based on the this compound Scaffold

De novo ligand design involves the use of computational algorithms to generate novel molecular structures with a high predicted affinity for a specific biological target. The this compound scaffold can serve as an excellent starting point or fragment for de novo design strategies aimed at discovering new Nav1.7 inhibitors. whiterose.ac.ukacs.org

There are two primary approaches to de novo design using this scaffold:

Scaffold Growing: Starting with the this compound core placed in the Nav1.7 binding site, algorithms can systematically add chemical fragments to unoccupied pockets of the binding site. This can lead to the design of novel derivatives with improved potency and selectivity by forming additional favorable interactions with the protein.

Scaffold Hopping: In this approach, the core indazole scaffold is replaced with other chemical moieties that maintain the key pharmacophoric features (i.e., the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic groups) required for binding to Nav1.7. This can lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved drug-like properties.

These de novo design strategies, guided by the structural information from docking and MD simulations, can accelerate the discovery of next-generation Nav1.7 inhibitors based on the promising this compound template. sigmaaldrich.com

Advanced Analytical Methodologies for Research Characterization of 1 Isopropyl 1h Indazol 5 Ol

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying the components of a mixture. For a compound like 1-Isopropyl-1H-indazol-5-ol, high-performance liquid chromatography (HPLC) is the principal technique for assessing purity and for preparative isolation.

The purity of novel indazole derivatives is routinely assessed using reversed-phase HPLC. tandfonline.com This method separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is typically employed as the stationary phase, while the mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comamazonaws.com Detection is commonly achieved using a UV detector, as the indazole ring system is chromophoric. By analyzing the area of the peak corresponding to the target compound relative to the total area of all peaks, a percentage purity can be determined. For isolation purposes, this analytical method can be scaled up to preparative HPLC, allowing for the collection of a highly pure fraction of the compound for further research.

Gas chromatography (GC) could also be an applicable technique, although the phenolic hydroxyl group of this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing, ensuring better chromatographic performance.

Table 1: Representative HPLC Parameters for Purity Assessment of Indazole Derivatives This table is a representative example based on methods used for similar compounds.

Parameter Setting Reference
Instrument High-Performance Liquid Chromatograph tandfonline.comamazonaws.com
Column Reversed-phase C18, e.g., 3 µm particle size tandfonline.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid tandfonline.com
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid tandfonline.com
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B tandfonline.com
Flow Rate ~0.5 - 1.0 mL/min for analytical scale -
Detection UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the indazole chromophore (e.g., 254 nm) -

| Injection Volume | 5 - 10 µL | researchgate.net |

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Once a compound is synthesized and purified, spectroscopic methods are essential for confirming its chemical structure and, in subsequent studies, for identifying its metabolites.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. beilstein-journals.org When coupled with fragmentation techniques (tandem MS or MS/MS), a fragmentation pattern is generated that helps to piece the structure together. Expected fragmentation for this molecule would likely involve the loss of the isopropyl group (a loss of 43 Da) or cleavage of the pyrazole (B372694) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for de novo structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a doublet and a septet characteristic of the isopropyl group, along with signals in the aromatic region for the protons on the indazole ring. beilstein-journals.org ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. beilstein-journals.orgthieme-connect.de Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

In the context of research, understanding a compound's metabolism is crucial. Studies on related indazole-containing synthetic cannabinoids show common metabolic pathways including oxidation and conjugation. researchgate.netnih.gov For this compound, expected phase I metabolites could include:

Hydroxylation: Addition of a hydroxyl group, likely on the isopropyl moiety or the indazole ring system.

N-Dealkylation: Removal of the isopropyl group from the indazole nitrogen.

Oxidation: Further oxidation of hydroxylated metabolites to ketones or carboxylic acids. nih.gov

These metabolites would be identified by comparing their MS fragmentation patterns and retention times with the parent compound, often using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). researchgate.netkcl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are predicted values based on general principles and data from related structures. Actual values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH₃ ~1.5 (doublet) ~22
Isopropyl CH ~4.8 (septet) ~50
Indazole H-3 ~8.0 (singlet) ~133
Indazole H-4 ~7.0 (doublet) ~115
Indazole H-6 ~6.9 (doublet of doublets) ~110
Indazole H-7 ~7.4 (doublet) ~122
Indazole C-3a - ~124
Indazole C-5 - ~150 (bearing -OH)

| Indazole C-7a | - | ~140 |

Bioanalytical Methods for Concentration Determination in Complex Biological Samples (research context)

To study the pharmacokinetics or disposition of this compound in a research setting, highly sensitive and selective bioanalytical methods are required to measure its concentration in complex biological matrices like plasma, urine, or tissue homogenates. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.netunodc.org

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is critical to remove interfering substances (e.g., proteins, salts, lipids) from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE) using an organic solvent immiscible with water, or solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is typically used to achieve rapid and efficient separation of the analyte from matrix components and any potential metabolites. researchgate.net This separation is crucial for minimizing ion suppression or enhancement effects in the mass spectrometer.

Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification, even at very low concentrations. researchgate.netunodc.org

The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and stability for reliable quantification in a research context. researchgate.net

Table 3: Representative LC-MS/MS Method Parameters for Quantification in Biological Matrices This table is a representative example based on methods used for similar small molecules and indazole derivatives.

Parameter Description Reference
Sample Preparation Liquid-liquid extraction with a solvent mixture (e.g., 1-chlorobutane:isopropyl alcohol) or protein precipitation. researchgate.netresearchgate.net
LC System UHPLC researchgate.net
Column C18, sub-2 µm particle size -
Mobile Phase Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate. researchgate.net
MS System Triple Quadrupole Mass Spectrometer (QqQ) researchgate.net
Ionization Mode Electrospray Ionization (ESI), positive mode -
Detection Mode Multiple Reaction Monitoring (MRM) unodc.org

| MRM Transition | e.g., For C₁₀H₁₂N₂O (MW 176.22), [M+H]⁺ 177.2 → fragment ion(s) | - |

Future Perspectives and Translational Research Avenues for 1 Isopropyl 1h Indazol 5 Ol

Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding

The therapeutic potential of indazole derivatives is vast, with activities including anticancer, anti-inflammatory, anti-HIV, and anti-arrhythmic properties. researchgate.nettandfonline.com The mechanism of action for many of these effects is rooted in the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net

A primary avenue for future research into 1-Isopropyl-1H-indazol-5-ol would be a systematic screening against a panel of protein kinases. The indazole ring is a known hinge-binding motif, crucial for interaction with the ATP-binding site of many kinases. acs.org The specific substitutions on the indazole core, such as the 1-isopropyl group and the 5-hydroxyl group, will determine its selectivity and potency for different kinases.

Potential Therapeutic Areas for Exploration:

Oncology: Many approved anticancer drugs, such as Axitinib and Pazopanib, are indazole-based kinase inhibitors. nih.govresearchgate.net Future studies could investigate the effect of this compound on kinases frequently dysregulated in cancer, such as VEGFR, EGFR, and various cyclin-dependent kinases (CDKs). nih.gov

Inflammatory Disorders: Indazole derivatives have shown promise as anti-inflammatory agents. tandfonline.comresearchgate.net The mechanism may involve inhibition of kinases central to inflammatory signaling pathways. Investigating the effect of this compound on targets like p38 MAPK or Janus kinases (JAKs) could reveal potential for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Disorders: Some indazole derivatives have been explored for their potential in treating neurodegenerative diseases. tandfonline.com This could involve the modulation of kinases implicated in neuronal cell death or inflammation within the central nervous system.

Cardiovascular Diseases: While less explored, some indazole derivatives have been investigated for cardiovascular conditions. nih.gov For instance, Rho-kinase (ROCK) inhibitors containing an indazole amide have been developed for hypertension. acs.org

Development of Advanced Indazole Analogs with Enhanced Target Specificity and Potency

Once a primary biological target for this compound is identified, the development of advanced analogs will be a critical step. Medicinal chemistry campaigns focus on modifying the lead compound to improve its pharmacological properties. This involves a detailed understanding of the structure-activity relationship (SAR). mdpi.com

For this compound, key areas for modification would include:

The Isopropyl Group at the N1 Position: The size and nature of the substituent at this position can significantly influence kinase selectivity and potency.

The Hydroxyl Group at the C5 Position: This group can be a key hydrogen bond donor or acceptor, and its modification or replacement could fine-tune binding interactions. nih.gov It could also serve as a handle for attaching other functional groups to explore different regions of the target's binding pocket.

Substitution at Other Positions: The indazole ring has several other positions (e.g., C3, C6, C7) where the addition of various functional groups could enhance target engagement and improve pharmacokinetic properties. nih.govucsf.edu

The goal of developing advanced analogs is to achieve:

Enhanced Potency: Lower concentrations of the drug are needed to produce the desired effect.

Improved Selectivity: The analog should ideally inhibit the target kinase without significantly affecting other kinases, thereby reducing the potential for off-target side effects. nih.gov

Favorable ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound should be suitable for therapeutic use.

Integration with Multi-Omics Approaches in Preclinical Research for Comprehensive Mechanistic Delineation

To gain a deeper understanding of the biological effects of this compound and its future analogs, integrating multi-omics approaches in preclinical studies will be invaluable. rsc.org Instead of looking at a single endpoint, multi-omics allows for a systems-level view of how the compound affects the cell.

Multi-Omics Strategies:

Omics ApproachData GeneratedPotential Insights
Genomics DNA sequence variationsIdentification of genetic biomarkers that may predict patient response.
Transcriptomics Gene expression levels (RNA)Understanding which genes and pathways are up- or down-regulated by the compound. mdpi.com
Proteomics Protein expression and post-translational modificationsDirect assessment of the compound's effect on the proteome, including target engagement and off-target effects. rsc.org
Metabolomics Levels of small molecule metabolitesRevealing changes in cellular metabolism induced by the compound.

By combining these datasets, researchers can build a comprehensive picture of the compound's mechanism of action. mdpi.comfrontiersin.org For instance, transcriptomic and proteomic data can confirm the downstream effects of inhibiting a specific kinase, while metabolomic data can reveal unexpected metabolic rewiring. This integrated approach can help in identifying novel biomarkers for efficacy and potential toxicities early in the drug development process. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Isopropyl-1H-indazol-5-ol, and how can reaction yields be optimized?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust approach for synthesizing indazole derivatives. For example, this compound analogs can be synthesized by reacting 3-(2-azidoethyl)-1H-indol-5-ol with alkynes (e.g., 4-ethynylanisole) in a 2:1 PEG-400:DMF solvent system under nitrogen, followed by extraction with ethyl acetate and purification via flash chromatography . Yield optimization may involve adjusting stoichiometry (e.g., 1.1–1.2 equivalents of alkyne), reaction time (12–24 hours), or solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.6 ppm) and substituent-specific shifts (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm). Integration of singlet peaks near δ 8.5 ppm can confirm triazole or indazole ring formation .
  • HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]+ at m/z 335.15) and rule out impurities .
  • TLC : Monitor reaction progress using 70:30 EtOAc:hexanes (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or dynamic processes (e.g., tautomerism). To address this:

  • Simulate NMR spectra using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., DMSO or CDCl3).
  • Compare experimental coupling constants (e.g., J = 8.5–8.7 Hz for aromatic protons) with theoretical values to identify conformational preferences .
  • Use variable-temperature NMR to detect exchange broadening caused by rotational barriers in the isopropyl group .

Q. What crystallographic refinement strategies in SHELXL are recommended for resolving structural ambiguities in this compound (e.g., twinning or partial occupancy)?

  • Methodological Answer :

  • For twinning : Use the TWIN and BASF commands in SHELXL to refine twin laws identified via PLATON’s TwinRotMat. Adjust HKLF 5 format for twinned data .
  • For partial occupancy : Apply FREE or PART constraints to disordered isopropyl groups. Validate using Fo-Fc maps and occupancy refinement (e.g., 50:50 split for two conformers) .
  • Use SIMU and DELU restraints to stabilize thermal motion in flexible regions .

Q. How can researchers optimize regioselectivity in the functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Directing group strategies : Introduce temporary protecting groups (e.g., Boc at N1) to steer C–H activation toward the 5-OH position.
  • Metal catalysis : Employ Pd(OAc)2 with ligands (e.g., SPhos) for Suzuki-Miyaura coupling at the indazole C3 position, as demonstrated in analogous indole systems .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich positions .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound derivatives?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, H-bond donors) with bioactivity.
  • Use Grubbs’ test to identify outliers in dose-response curves (e.g., IC50 values) caused by impurities or solubility issues .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hours) and analyze via HPLC (C18 column, 70:30 MeCN:H2O) to track decomposition products like dealkylated indazoles .
  • Arrhenius modeling : Accelerate stability testing at 40–60°C to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.